![molecular formula C13H24O7 B12541302 2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate CAS No. 663602-56-0](/img/structure/B12541302.png)
2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate is an organic compound with the molecular formula C13H24O7. It is a derivative of hexanoic acid and is characterized by the presence of multiple ethoxy groups.
Vorbereitungsmethoden
The synthesis of 2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate typically involves the esterification of hexanoic acid with a polyethoxy alcohol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Analyse Chemischer Reaktionen
2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and as a plasticizer in various materials.
Wirkmechanismus
The mechanism of action of 2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, affecting their activity and function. The pathways involved can include metabolic processes where the compound is metabolized to release active intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate include:
2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: This compound has a mercapto group instead of a carboxyoxy group, which gives it different chemical properties and applications.
2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethanol: This compound has a hydroxy group, making it more hydrophilic and suitable for different applications. The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
663602-56-0 |
|---|---|
Molekularformel |
C13H24O7 |
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
2-[2-(2-carboxyoxyethoxy)ethoxy]ethyl hexanoate |
InChI |
InChI=1S/C13H24O7/c1-2-3-4-5-12(14)19-10-8-17-6-7-18-9-11-20-13(15)16/h2-11H2,1H3,(H,15,16) |
InChI-Schlüssel |
FTBVDNRXOULHCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)OCCOCCOCCOC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


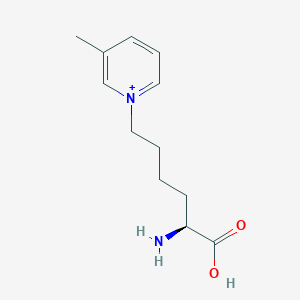

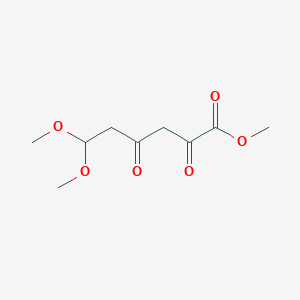
![4,4'-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane)](/img/structure/B12541240.png)
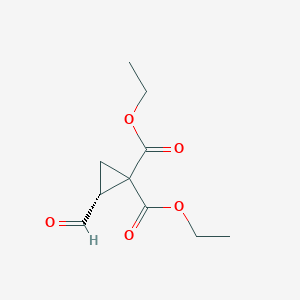
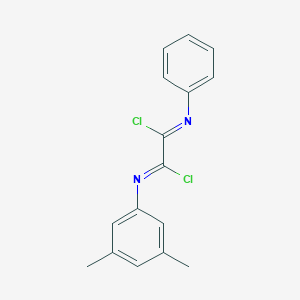

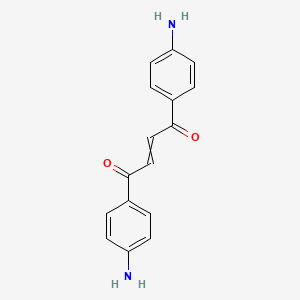
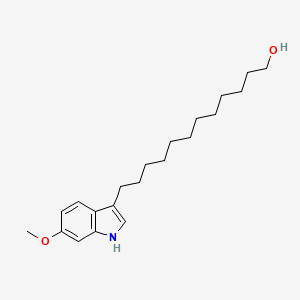
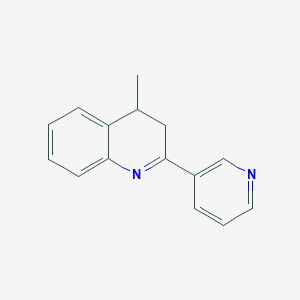
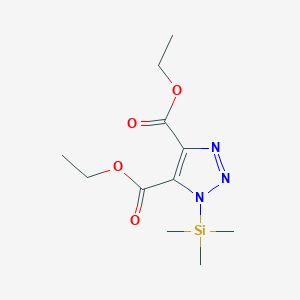
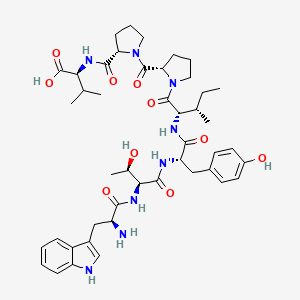
![Benzenepropanoic acid, 4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-2-thiazolyl]methoxy]-2-methyl-](/img/structure/B12541313.png)
![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol](/img/structure/B12541320.png)
